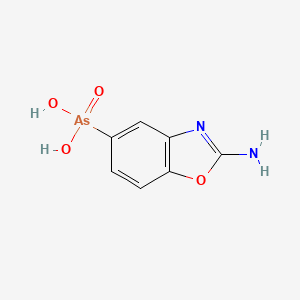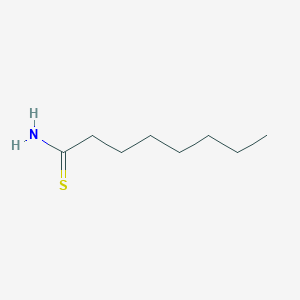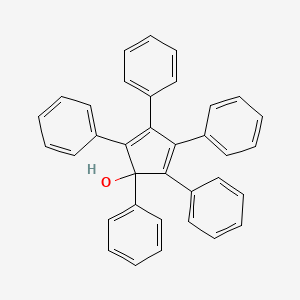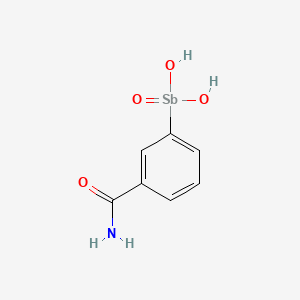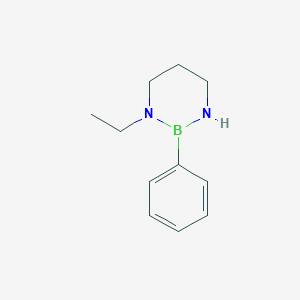![molecular formula C20H19NO5S2 B14739921 4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate CAS No. 5467-05-0](/img/structure/B14739921.png)
4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate is a chemical compound with the molecular formula C20H19NO5S2 and a molecular weight of 417.4986 g/mol . This compound is known for its unique structure, which includes both sulfonyl and amino functional groups attached to a phenyl ring. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate typically involves the reaction of 4,5-dimethyl-2-aminophenol with phenylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the production process and ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amino group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to similar compounds, 4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
5467-05-0 |
|---|---|
Molecular Formula |
C20H19NO5S2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
[2-(benzenesulfonamido)-4,5-dimethylphenyl] benzenesulfonate |
InChI |
InChI=1S/C20H19NO5S2/c1-15-13-19(21-27(22,23)17-9-5-3-6-10-17)20(14-16(15)2)26-28(24,25)18-11-7-4-8-12-18/h3-14,21H,1-2H3 |
InChI Key |
DTKOTEPPZFVYJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)OS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14739838.png)
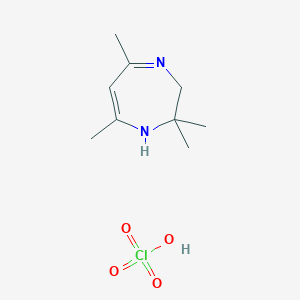


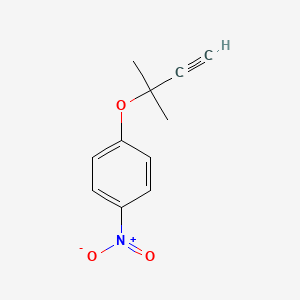

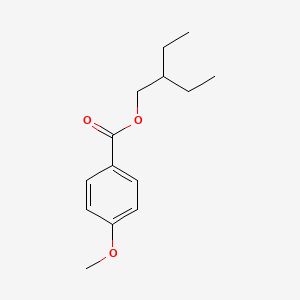
![(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14739890.png)

